molecular formula C18H22N6O3S2 B11262617 2-((6-butyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

2-((6-butyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B11262617
M. Wt: 434.5 g/mol
InChI Key: GKJGKXMWZVQINS-UHFFFAOYSA-N
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Description

2-({6-BUTYL-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-5-YL}SULFANYL)-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrido[2,3-d]pyrimidine core, which is known for its biological activity, and a thiadiazole moiety, which often imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({6-BUTYL-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-5-YL}SULFANYL)-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE typically involves multi-step organic reactions. The key steps include the formation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the thiadiazole group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-({6-BUTYL-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-5-YL}SULFANYL)-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving pyrido[2,3-d]pyrimidine and thiadiazole moieties.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-({6-BUTYL-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-5-YL}SULFANYL)-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets. The pyrido[2,3-d]pyrimidine core can interact with enzymes or receptors, while the thiadiazole group can modulate these interactions. The exact pathways and targets depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-({6-BUTYL-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-5-YL}SULFANYL)-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE
  • 2-({6-BUTYL-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-5-YL}SULFANYL)-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE

Uniqueness

This compound is unique due to the combination of the pyrido[2,3-d]pyrimidine core and the thiadiazole group, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development.

Properties

Molecular Formula

C18H22N6O3S2

Molecular Weight

434.5 g/mol

IUPAC Name

2-(6-butyl-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C18H22N6O3S2/c1-5-6-7-11-8-19-15-13(16(26)24(4)18(27)23(15)3)14(11)28-9-12(25)20-17-22-21-10(2)29-17/h8H,5-7,9H2,1-4H3,(H,20,22,25)

InChI Key

GKJGKXMWZVQINS-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CN=C2C(=C1SCC(=O)NC3=NN=C(S3)C)C(=O)N(C(=O)N2C)C

Origin of Product

United States

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